molecular formula C19H24N2O3S B11591317 (5Z)-3-cyclohexyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one

(5Z)-3-cyclohexyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11591317
M. Wt: 360.5 g/mol
InChI Key: VYLUBNJIIUBJPV-PTNGSMBKSA-N
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Description

(5Z)-3-cyclohexyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a cyclohexyl group, an ethoxy-hydroxyphenyl group, and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-cyclohexyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the imidazolidinone core: This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the cyclohexyl group: This step often involves the use of cyclohexyl halides or cyclohexyl Grignard reagents.

    Attachment of the ethoxy-hydroxyphenyl group: This can be done through a Friedel-Crafts alkylation or acylation reaction, using appropriate phenolic and ethoxy derivatives.

    Formation of the sulfanylidene group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-cyclohexyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfur species.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, Grignard reagents, and other nucleophiles or electrophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced sulfur species.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(5Z)-3-cyclohexyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-cyclohexyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Interacting with cellular pathways: Affecting processes such as cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    Acetylacetone: Another compound with a similar core structure.

    Diketene: Used in the synthesis of various derivatives.

Uniqueness

(5Z)-3-cyclohexyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C19H24N2O3S/c1-3-24-17-12-13(9-10-16(17)22)11-15-18(23)21(19(25)20(15)2)14-7-5-4-6-8-14/h9-12,14,22H,3-8H2,1-2H3/b15-11-

InChI Key

VYLUBNJIIUBJPV-PTNGSMBKSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2C)C3CCCCC3)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2C)C3CCCCC3)O

Origin of Product

United States

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